molecular formula C11H8F3NO3S B1611714 [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid CAS No. 7196-94-3

[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid

Cat. No. B1611714
CAS RN: 7196-94-3
M. Wt: 291.25 g/mol
InChI Key: WLSHAYCWYFPCFQ-UHFFFAOYSA-N
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Scientific Research Applications

Physiology of Acetic Acid Bacteria

Acetic acid bacteria are crucial in the production of fermented foods and beverages, such as vinegar and kombucha. These bacteria utilize oxidative fermentation, transforming substrates like ethanol into acetic acid. This process has significant implications in food science, biotechnology, and potentially in the production or modification of compounds similar to [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid through biotechnological means (Lynch et al., 2019).

ABTS/PP Decolorization Assay of Antioxidant Capacity

The ABTS assay, used to measure antioxidant capacity, might offer a framework for assessing the antioxidant potential of [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid. Understanding the reaction pathways of antioxidants can provide insights into the compound's behavior in biological systems or its potential as an antioxidant (Ilyasov et al., 2020).

Organic Corrosion Inhibitors

Research on organic corrosion inhibitors, especially those involving acetic acid, highlights the relevance of organic compounds in protecting metals from corrosion in acidic solutions. This suggests potential applications of [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid in material science and industrial processes where corrosion inhibition is crucial (Goyal et al., 2018).

Structural Activity Relationship of Benzothiazole Derivatives

The pharmacological significance of benzothiazole derivatives in medicinal chemistry is well-documented, with applications ranging from antiviral to anticancer activities. Given the structural relation, [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid may also possess similar bioactive properties, warranting further exploration in drug development and pharmacological research (Bhat & Belagali, 2020).

Pervaporation Separation Techniques

Studies on pervaporation techniques for separating acetic acid from aqueous mixtures could inform purification or separation processes involving [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid, especially if it shares similar solubility and volatility characteristics with acetic acid (Aminabhavi & Toti, 2003).

Safety And Hazards

The safety information for “[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid” indicates that it has several hazard statements including H302, H315, H319, and H3354. Precautionary measures should be taken when handling this compound4.


properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3S/c12-11(13,14)5-1-2-7-6(3-5)15-10(18)8(19-7)4-9(16)17/h1-3,8H,4H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSHAYCWYFPCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585349
Record name [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid

CAS RN

7196-94-3
Record name [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid
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[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid
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[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid
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[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid

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